molecular formula C7H3BrIN3O2 B12841567 5-bromo-3-iodo-6-nitro-1H-indazole

5-bromo-3-iodo-6-nitro-1H-indazole

Katalognummer: B12841567
Molekulargewicht: 367.93 g/mol
InChI-Schlüssel: VVZBHDKPVHQUNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-3-iodo-6-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-iodo-6-nitro-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and iodination of a suitable indazole derivative, followed by nitration. The reaction conditions often involve the use of strong acids and bases, as well as specific solvents to control the reactivity of the halogen and nitro groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The choice of reagents and conditions is crucial to minimize byproducts and ensure scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-3-iodo-6-nitro-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the halogens.

    Reduction: Formation of 5-bromo-3-iodo-6-amino-1H-indazole.

    Oxidation: Formation of compounds with additional oxygen-containing functional groups.

Wissenschaftliche Forschungsanwendungen

5-Bromo-3-iodo-6-nitro-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Wirkmechanismus

The mechanism of action of 5-bromo-3-iodo-6-nitro-1H-indazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can also contribute to its reactivity and potential to form reactive intermediates that can interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Bromo-1H-indazole
  • 3-Iodo-1H-indazole
  • 6-Nitro-1H-indazole

Comparison

5-Bromo-3-iodo-6-nitro-1H-indazole is unique due to the presence of all three substituents (bromine, iodine, and nitro group) on the indazole ring. This combination can significantly influence its chemical reactivity and biological activity compared to compounds with only one or two of these substituents. The specific arrangement of these groups can also affect its binding affinity and selectivity towards biological targets.

Eigenschaften

Molekularformel

C7H3BrIN3O2

Molekulargewicht

367.93 g/mol

IUPAC-Name

5-bromo-3-iodo-6-nitro-2H-indazole

InChI

InChI=1S/C7H3BrIN3O2/c8-4-1-3-5(10-11-7(3)9)2-6(4)12(13)14/h1-2H,(H,10,11)

InChI-Schlüssel

VVZBHDKPVHQUNV-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC2=C(NN=C21)I)Br)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.